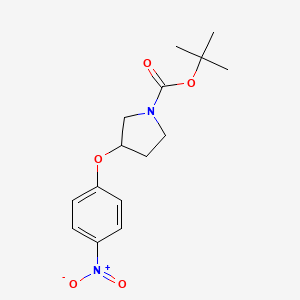

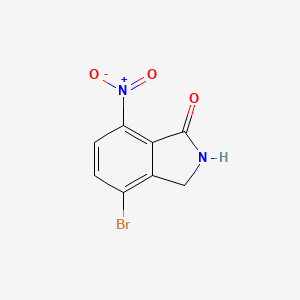

5-bromo-3,3-dietil-2,3-dihidro-1H-indol-2-ona

Descripción general

Descripción

Indoles are a significant heterocyclic system in natural products and drugs . The compound you mentioned is a type of indole derivative, which means it contains an indole group - a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Molecular Structure Analysis

The molecular structure of indole derivatives can be slightly twisted . The presence of bromine and ethyl groups in the compound you mentioned would likely influence its molecular structure, but without specific data or studies, it’s hard to provide a detailed analysis.Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, but the specific reactions would depend on the functional groups present in the compound .Aplicaciones Científicas De Investigación

Actividad antiviral

Se ha informado que los derivados del indol exhiben propiedades antivirales. Los compuestos similares a la 5-bromo-3,3-dietilindolin-2-ona podrían sintetizarse y probarse potencialmente para determinar su actividad inhibitoria contra varios virus. Por ejemplo, ciertos derivados del indol han mostrado actividad contra la influenza A y el virus Coxsackie B4 .

Propiedades antiinflamatorias

El núcleo del indol es una característica común en muchos agentes antiinflamatorios. La investigación sobre las aplicaciones antiinflamatorias de la 5-bromo-3,3-dietilindolin-2-ona podría conducir al desarrollo de nuevos agentes terapéuticos para tratar afecciones relacionadas con la inflamación .

Investigación anticancerígena

Los derivados del indol también se exploran por su potencial anticancerígeno. Las características estructurales de la 5-bromo-3,3-dietilindolin-2-ona pueden ser beneficiosas para diseñar compuestos que puedan dirigirse a vías específicas involucradas en la proliferación y supervivencia de las células cancerosas .

Aplicaciones antimicrobianas

La amplia actividad biológica de los derivados del indol incluye efectos antimicrobianos. La 5-bromo-3,3-dietilindolin-2-ona podría servir como un andamiaje para desarrollar nuevos agentes antimicrobianos que combatan cepas resistentes de bacterias y otros patógenos .

Efectos antidiabéticos

La investigación sobre derivados del indol ha incluido su uso en el manejo de la diabetes. El compuesto en cuestión podría investigarse por su potencial para modular los niveles de azúcar en sangre o mejorar la sensibilidad a la insulina .

Efectos neuroprotectores

Los indoles se han estudiado por sus efectos neuroprotectores, que podrían ser beneficiosos para tratar enfermedades neurodegenerativas. La estructura única de la 5-bromo-3,3-dietilindolin-2-ona podría ofrecer nuevas vías para la investigación sobre la protección contra el daño neuronal .

Mecanismo De Acción

- The primary targets of this compound are not explicitly mentioned in the literature. However, indole derivatives often interact with various receptors due to their aromatic nature and π-electron delocalization .

Target of Action

Biochemical Pathways

Análisis Bioquímico

Biochemical Properties

5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one with these biomolecules are primarily through binding to specific receptors or enzymes, thereby modulating their activity. These interactions can lead to the inhibition or activation of enzymatic pathways, influencing various biochemical processes.

Cellular Effects

The effects of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . The modulation of these pathways by 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one can lead to changes in cellular behavior, such as increased or decreased cell growth, altered metabolic activity, and changes in cell survival.

Molecular Mechanism

At the molecular level, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For instance, indole derivatives are known to bind to specific receptors, such as nuclear receptors, and modulate their activity . This binding can lead to changes in the transcription of target genes, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

The temporal effects of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the stability of indole derivatives can vary, with some compounds being more stable than others . The degradation of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one can lead to changes in its biological activity, with potential long-term effects on cellular function observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs. The threshold effects and the dose-response relationship of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one are critical for determining its safety and efficacy in therapeutic applications.

Metabolic Pathways

5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects. The effects on metabolic flux and metabolite levels are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization, accumulation, and overall bioavailability. Understanding the transport mechanisms is crucial for optimizing the delivery and therapeutic potential of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one.

Subcellular Localization

The subcellular localization of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The localization of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one can determine its interactions with specific biomolecules and its overall biological effects.

Propiedades

IUPAC Name |

5-bromo-3,3-diethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-3-12(4-2)9-7-8(13)5-6-10(9)14-11(12)15/h5-7H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXWTPUEQGPBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(C=CC(=C2)Br)NC1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621207 | |

| Record name | 5-Bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304876-06-0 | |

| Record name | 5-Bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304876-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4,4'-Bipyridin]-2-amine](/img/structure/B1288951.png)

![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)